Enhanced Lipophilicity vs. Unsubstituted and Mono-Fluorinated Analogs
The target compound exhibits significantly higher lipophilicity (XLogP3 = 2.9) compared to unsubstituted cinnamic acid (XLogP3 = 2.1) and the mono-fluorinated analog, 4-fluorocinnamic acid (XLogP3 = 1.92-2.42) [1] [2] . This represents a logP increase of 0.8 over cinnamic acid and 0.48-0.98 over 4-fluorocinnamic acid.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Cinnamic acid: XLogP3 = 2.1; 4-Fluorocinnamic acid: XLogP3 = 1.92-2.42 |
| Quantified Difference | Δ 0.8 (vs. cinnamic acid); Δ 0.48-0.98 (vs. 4-fluorocinnamic acid) |
| Conditions | In silico calculation using XLogP3 algorithm (PubChem) |
Why This Matters
Lipophilicity is a key determinant of membrane permeability, ADME profile, and bioavailability, making this compound a more attractive scaffold for developing drug candidates with improved pharmacokinetic properties compared to less lipophilic analogs.
- [1] 4-Fluoro-2-(trifluoromethyl)cinnamic acid. (n.d.). PubChem. Retrieved April 23, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/243977-21-1 View Source
- [2] Cinnamic Acid. (n.d.). PungentDB. Retrieved April 23, 2026, from https://www.pungentdb.org.cn/compound/cinnamic-acid View Source
